molecular formula C11H24O6 B3056951 3,6,9,12-Tetraoxapentadecane-1,14-diol CAS No. 75506-76-2

3,6,9,12-Tetraoxapentadecane-1,14-diol

Cat. No. B3056951
CAS RN: 75506-76-2
M. Wt: 252.3 g/mol
InChI Key: BTPCQZFDZVPXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,9,12-Tetraoxapentadecane-1,14-diol, also known as TPOD, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPOD is a polyether compound that contains four oxygen atoms and has a molecular formula of C11H22O6.

Scientific Research Applications

  • Crown Ether Derivatives : Son et al. (1984) explored the synthesis of hydroxymethyl-27-crown-9 and hydroxymethyl-30-crown-10, derived from 3,6,9,12-Tetraoxapentadecane-1,14-diol. These compounds showed potential for alkali metal cation complexation, indicating their use in the field of crown ethers and their derivatives (Son et al., 1984).

  • Synthetic Pathways : Wu, Zong, and Ji (2016) developed a synthesis pathway for 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, starting from tetraethylene glycol. This study provides a new route for synthesizing this compound, highlighting its chemical versatility (Wu et al., 2016).

  • Ionophoric Properties : Raban, Greenblatt, and Kandil (1983) investigated the ionophoric properties of certain compounds including 3,6,9,12-tetraoxacyclohexadecane-1,14-dithiol, a derivative of the subject compound. They found that these compounds exhibit enhanced ionophoric properties when oxidized by Fe3+ (Raban et al., 1983).

  • Crystal Structure Analysis : Betz and Klüfers (2007) conducted a study on an asymmetric orthocarbonic acid ester, which is closely related to the structure of this compound. This research provides insights into the crystal structure and bonding characteristics of such compounds (Betz & Klüfers, 2007).

  • Complex Formation and Reactivity : The study by Cho et al. (2009) on the geometric and electronic structure and reactivity of nickel(III)-peroxo complexes with macrocyclic ligands, including this compound derivatives, sheds light on the importance of supporting ligands in determining the properties of metal-O2 intermediates (Cho et al., 2009).

  • CO2 Capture : Bui et al. (2018) reported the application of pentaethylenehexamine, closely related to this compound, in CO2 absorption. This study highlights the potential use of such compounds in environmental applications, specifically for CO2 capture (Bui et al., 2018).

properties

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O6/c1-11(13)10-17-9-8-16-7-6-15-5-4-14-3-2-12/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPCQZFDZVPXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506657
Record name 3,6,9,12-Tetraoxapentadecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75506-76-2
Record name 3,6,9,12-Tetraoxapentadecane-1,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6,9,12-Tetraoxapentadecane-1,14-diol
Reactant of Route 2
Reactant of Route 2
3,6,9,12-Tetraoxapentadecane-1,14-diol
Reactant of Route 3
Reactant of Route 3
3,6,9,12-Tetraoxapentadecane-1,14-diol
Reactant of Route 4
Reactant of Route 4
3,6,9,12-Tetraoxapentadecane-1,14-diol
Reactant of Route 5
Reactant of Route 5
3,6,9,12-Tetraoxapentadecane-1,14-diol
Reactant of Route 6
Reactant of Route 6
3,6,9,12-Tetraoxapentadecane-1,14-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.